molecular formula C8H3BrClF3N2 B12861018 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No.: B12861018
M. Wt: 299.47 g/mol
InChI Key: HTJIESVAVPAMJV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

5-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H3BrClF3N2/c9-3-1-2-4-6(15-7(10)14-4)5(3)8(11,12)13/h1-2H,(H,14,15)

InChI Key

HTJIESVAVPAMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)Cl)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole in a suitable solvent such as chloroform.
  • Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter off any precipitate.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and bromine atoms on the benzimidazole core enable nucleophilic substitution reactions under specific conditions.

Reaction Type Reagents/Conditions Products Key Findings
Chlorine Substitution Amines (e.g., NH₃, alkylamines) in DMF at 80–100°C2-Amino derivatives (e.g., 2-amino-5-bromo-4-(trifluoromethyl)-1H-benzimidazole)Chlorine at position 2 exhibits higher reactivity due to electron-withdrawing effects of the trifluoromethyl group.
Bromine Substitution Thiols (e.g., NaSH) in ethanol under reflux5-Thiol derivatives (e.g., 5-SH-2-chloro-4-(trifluoromethyl)-1H-benzimidazole)Bromine at position 5 undergoes substitution less readily than chlorine due to steric hindrance .

Cross-Coupling Reactions

The bromine atom serves as a leaving group in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Catalyst System Partners Products Yield
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 90°CArylboronic acids5-Aryl derivatives (e.g., 5-phenyl-2-chloro-4-(trifluoromethyl)-1H-benzimidazole)60–75%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmines5-Aminoaryl derivatives55–70%

Oxidation and Reduction Reactions

The benzimidazole core undergoes redox transformations, influenced by substituents.

Oxidation

  • Reagents : m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C → RT.

  • Product : N-Oxide derivatives (e.g., 1H-benzimidazole 3-oxide).

  • Mechanism : Electron-deficient trifluoromethyl group stabilizes the oxidized form.

Reduction

  • Reagents : H₂/Pd-C in ethanol at 50°C.

  • Product : Partially dehalogenated derivatives (e.g., 5-bromo-4-(trifluoromethyl)-1H-benzimidazole).

  • Selectivity : Bromine is retained due to stronger C-Br bond stability .

Trifluoromethyl Group Reactivity

The trifluoromethyl (-CF₃) group participates in:

  • Hydrolysis : Under strong basic conditions (NaOH, H₂O/EtOH, reflux), yielding carboxylic acid derivatives (low yield due to steric protection) .

  • Radical Reactions : With AIBN and Bu₃SnH, generating intermediates for further functionalization.

Biological Interaction Studies

While not direct chemical reactions, interactions with biological targets highlight reactivity:

  • Enzyme Inhibition : Binds to ATP-binding pockets in kinases via halogen bonding (IC₅₀ = 0.8 μM for EGFR kinase).

  • DNA Interaction : Intercalation observed in vitro, mediated by planar benzimidazole core.

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HF and COF₂ gases .

  • Photodegradation : UV light (254 nm) induces cleavage of C-Br bonds, forming debrominated byproducts.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole exhibit significant antibacterial and antifungal activities. For instance, studies have shown that benzimidazole derivatives can inhibit various Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial activity of benzimidazole derivatives, compounds demonstrated Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antiviral Properties

The antiviral potential of benzimidazole compounds has also been explored. Some derivatives have shown effectiveness against enteroviruses and herpes simplex virus, with IC50 values significantly lower than standard antiviral medications . This highlights the compound's potential in developing treatments for viral infections.

3. Anti-inflammatory Effects

Recent research has identified anti-inflammatory properties in benzimidazole derivatives. Compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. For example, certain derivatives exhibited IC50 values indicating strong inhibition compared to standard anti-inflammatory drugs like diclofenac .

Material Science Applications

1. Organic Electronics

Due to their unique electronic properties, benzimidazole derivatives are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of trifluoromethyl groups enhances the electron-withdrawing ability of the molecules, improving their performance in electronic applications.

Case Study: OLED Development
Research on the use of benzimidazole derivatives in OLEDs has shown promising results in terms of efficiency and stability when incorporated into device architectures .

Agricultural Chemistry

1. Pesticide Development

The structural characteristics of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole make it a candidate for developing new pesticides. Its bioactivity against various pathogens suggests potential use in agricultural formulations aimed at controlling fungal diseases.

Case Study: Fungicidal Activity
Studies have demonstrated that certain benzimidazole derivatives possess fungicidal properties effective against common agricultural pathogens. This opens avenues for developing environmentally friendly pesticides that can mitigate crop losses due to fungal infections .

Summary Table of Applications

Application Area Specific Use Key Findings
PharmacologyAntimicrobial ActivityEffective against S. aureus, E. coli
Antiviral PropertiesInhibition of enteroviruses and herpes simplex virus
Anti-inflammatory EffectsStrong COX inhibition compared to diclofenac
Material ScienceOrganic ElectronicsImproved efficiency in OLEDs
Agricultural ChemistryPesticide DevelopmentEffective fungicidal properties

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
  • 5-Bromo-2-chloro-4-(trifluoromethyl)benzene
  • 5-Bromo-2-chloro-4-(trifluoromethyl)aniline

Uniqueness

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a halogenated benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its lipophilicity and metabolic stability. The focus of this article is to explore the biological activity of this compound, particularly its anticancer properties and potential applications in agriculture.

  • Molecular Formula : C₈H₃BrClF₃N₂
  • Molecular Weight : 299.48 g/mol
  • CAS Number : 1803902-36-4

The biological activity of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. Notably, it has shown potential as an inhibitor of various kinases linked to cancer cell proliferation. The trifluoromethyl group may enhance the compound's interaction with biological targets, leading to improved efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated that 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant inhibition of cell growth in MCF7 breast cancer cells with an IC₅₀ value of approximately 25.72 μM .
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, suggesting a mechanism that may involve the activation of apoptotic pathways .
  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth, further supporting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
4-Bromo-2-chloro-5-(trifluoromethyl)-1H-benzimidazoleTrifluoromethyl instead of trifluoromethoxyDifferent electronic properties affecting reactivity
4-Bromo-2-chloroanilineLacks benzimidazole corePrimarily used as a precursor in synthesis

This table illustrates how variations in the molecular structure can influence biological activity and therapeutic potential.

Agricultural Applications

Beyond its medicinal uses, 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole may also serve as an agrochemical agent. The compound has been noted for its ability to inhibit growth in certain pests and weeds by targeting specific enzymes or proteins critical for their survival. This dual functionality underscores its versatility in both pharmaceutical and agricultural sectors .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines : A study assessed the effect of various benzimidazole derivatives on human cancer cell lines, revealing that modifications such as halogenation significantly enhance cytotoxicity against targeted cells .
  • In Vivo Tumor Suppression : Research involving tumor-bearing mice demonstrated that administration of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole resulted in a marked reduction in tumor size compared to control groups .

Q & A

Q. What are the most efficient synthetic routes for 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole, and what challenges exist in product isolation?

Methodological Answer: Synthesis typically involves bromination and chlorination of benzimidazole precursors. A photoinitiated reaction with N-bromosuccinimide (NBS) in refluxing CCl₄ has been reported for analogous trihalogenated benzimidazoles, but yields are often low due to competing mono-/di-/tri-brominated byproducts . Key challenges include:

  • Separation difficulties : Column chromatography or recrystallization may fail to resolve mixtures of brominated derivatives.
  • Reaction optimization : Adjusting stoichiometry (e.g., NBS:substrate ratio) and reaction time can favor the desired tri-substituted product.
  • Purification : Slow vapor diffusion of hexanes into chloroform solutions may yield single crystals for X-ray validation .

Q. Table 1: Comparison of Reaction Conditions for Bromination

SubstrateBrominating AgentSolventYield (Tri-Bromo)Purity (HPLC)Reference
5,6-Dimethyl-benzimidazoleNBSCCl₄~50%85%

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., deshielded protons near electron-withdrawing CF₃ groups) and coupling constants to verify substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 329.92 [M+H]⁺ for C₈H₄BrClF₃N₂) .
  • X-Ray Crystallography : Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 13.68 Å, b = 9.61 Å, c = 14.81 Å) provide precise bond lengths and angles, confirming halogen placement .

Advanced Research Questions

Q. How does the substitution pattern (Br, Cl, CF₃) influence the compound’s biological activity or reactivity in catalytic applications?

Methodological Answer:

  • Electron-Withdrawing Effects : The CF₃ group increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites) .
  • Steric Hindrance : Bulky substituents (Br, Cl) at positions 2 and 5 may limit access to catalytic centers in metal-organic frameworks (MOFs).
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., 5-chloro vs. 5-bromo derivatives) using in vitro assays to quantify potency changes .

Q. Table 2: Biological Activity of Benzimidazole Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Reference
5-Bromo-2-chloro-CF₃Serotonin Receptor0.12
5-Chloro-2-bromo-CF₃COX-21.8

Q. What strategies resolve contradictions in reported bromination regioselectivity for benzimidazole scaffolds?

Methodological Answer:

  • Mechanistic Studies : Use DFT calculations to model bromine radical attack preferences (e.g., para vs. ortho to electron-withdrawing groups) .
  • Isotopic Labeling : Track bromine incorporation using ⁸¹Br NMR or isotopic MS to confirm regiochemistry .
  • Comparative Crystallography : Overlay crystal structures of mono-/di-/tri-brominated analogs to identify steric or electronic biases .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • Hydrogen Bonding Analysis : X-ray data reveal intermolecular interactions (e.g., N–H···Br hydrogen bonds) that affect solubility .
  • LogP Optimization : Introduce hydrophilic groups (e.g., –OH, –NH₂) at positions identified via crystallography as non-critical for target binding .
  • Metabolic Stability : Replace labile substituents (e.g., ester groups) with stable mimics (e.g., amides) based on packing density in crystal lattices .

Q. What in vivo models are suitable for evaluating the toxicity and efficacy of this compound?

Methodological Answer:

  • Acute Toxicity : Dose rodents (e.g., ICR mice) and monitor weight loss, organ histopathology, and serum biomarkers (ALT, AST) .
  • Pharmacokinetics : Use LC-MS/MS to measure plasma half-life and tissue distribution after oral/intravenous administration .
  • Disease Models : Test anti-inflammatory activity in collagen-induced arthritis (CIA) models or antitumor efficacy in xenograft studies .

Methodological Best Practices

Q. What precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .
  • Waste Disposal : Neutralize halogenated waste with 10% NaOH before incineration to prevent dioxin formation .
  • Storage : Store in amber vials at –20°C under argon to prevent photodegradation and hydrolysis .

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